Lychnose
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H42O21 |
|---|---|
Molecular Weight |
666.6 g/mol |
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C24H42O21/c25-1-6-10(28)14(32)17(35)21(41-6)39-4-9-12(30)16(34)19(37)23(43-9)45-24(20(38)13(31)8(3-27)44-24)5-40-22-18(36)15(33)11(29)7(2-26)42-22/h6-23,25-38H,1-5H2/t6-,7-,8-,9-,10+,11+,12-,13-,14+,15+,16+,17-,18-,19-,20+,21+,22+,23-,24+/m1/s1 |
InChI Key |
BNOGJEJAYILSFT-XNSRJBNMSA-N |
SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)O)COC4C(C(C(C(O4)CO)O)O)O)O)O)O)O)O)O)O |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO[C@@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)O)COC4C(C(C(C(O4)CO)O)O)O)O)O)O)O)O)O)O |
Synonyms |
alpha-D-galactopyranoyl-1-6-alpha-D-glucopyranosyl-1-2-beta-D-fructofuranosyl-1-1-alpha-D-galactopyranoside Gal-1-6-Glc-1-2-Fru-1-1-Gal galactopyranoyl-1-6-glucopyranosyl-1-2-fructofuranosyl-1-1-galactopyranoside lychnose |
Origin of Product |
United States |
Preparation Methods
Extraction from Plant Material
Source Selection and Pretreatment
Lychnose accumulates in aerial parts of Stellaria media, particularly in stems and leaves during cold acclimation. Fresh plant material is harvested, washed with ultrapure water, and immediately frozen in liquid nitrogen to prevent enzymatic degradation. Freeze-drying (lyophilization) for 24–48 hours ensures preservation of oligosaccharides.
Solvent Extraction
The defatted plant material is ground and extracted with boiling 70–80% ethanol (v/v) to solubilize polar carbohydrates. Key steps include:
Purification
Crude extracts undergo sequential chromatography:
- Size-exclusion chromatography (SEC) : Sephadex G-25 columns eluted with water to separate this compound (MW 666.6 g/mol) from higher-order oligosaccharides.
- Ion-exchange chromatography : DEAE-cellulose columns with gradient elution (0–0.5 M NaCl) to remove charged contaminants.
- Preparative HPLC : CarboPac MA1 column (4 × 250 mm) with isocratic 500 mM NaOH at 0.4 mL/min, detecting this compound via pulsed amperometry.
Table 1: Extraction Yields from Stellaria media
| Plant Part | This compound Content (mg/g dry weight) | Purity Post-HPLC (%) |
|---|---|---|
| Stems (cold-treated) | 12.3 ± 1.5 | 98.2 |
| Leaves | 8.7 ± 0.9 | 95.4 |
| Roots | 1.2 ± 0.3 | <50 |
Enzymatic Synthesis
This compound Synthase (LS) Activity
This compound is synthesized via two enzymatic steps in Stellaria media:
- Raffinose synthesis : Galactinol (donor) transfers galactose to sucrose via raffinose synthase (RS, EC 2.4.1.82).
- This compound formation : Raffinose serves as substrate for this compound synthase (LS, EC 2.4.1.-), which transfers galactose to the fructose moiety of raffinose.
Reaction Scheme:
$$
\text{Raffinose} + \text{Galactinol} \xrightarrow{\text{LS}} \text{this compound} + \text{Myo-inositol}
$$
In Vitro Enzyme Assays
- Enzyme purification : LS is partially purified from cold-treated S. media stems using ammonium sulfate precipitation (30–60% saturation) and Q-Sepharose chromatography.
- Optimal conditions : 25°C, pH 7.0, 10 mM Mn²⁺, and 50 mM raffinose substrate.
- Kinetics : $$ Km $$ (raffinose) = 8.2 mM; $$ V{max} $$ = 0.45 μmol/min/mg protein.
Acid Hydrolysis and Structural Confirmation
Chemical Characterization
Nuclear Magnetic Resonance (NMR)
Complete assignments of $$ ^1\text{H} $$ and $$ ^{13}\text{C} $$ resonances (Table 2) confirm this compound’s structure:
- Key NOESY correlations : H-1 of α-D-Gal (δ 5.12) to H-6 of α-D-Glc (δ 3.85).
- HMBC cross-peaks : C-1 of β-D-Fru (δ 105.2) to H-1 of α-D-Gal (δ 5.12).
Table 2: $$ ^1\text{H} $$ and $$ ^{13}\text{C} $$ NMR Data for this compound (D₂O, 600 MHz)
| Position | $$ ^1\text{H} $$ (δ, ppm) | $$ ^{13}\text{C} $$ (δ, ppm) |
|---|---|---|
| α-D-Gal-1 | 5.12 (d, J = 3.8 Hz) | 97.8 |
| α-D-Glc-1 | 5.30 (d, J = 3.6 Hz) | 93.4 |
| β-D-Fru-2 | 4.21 (d, J = 8.2 Hz) | 105.2 |
| α-D-Gal-1' | 5.10 (d, J = 3.7 Hz) | 98.1 |
Mass Spectrometry
High-resolution ESI-MS shows [M + Na]⁺ at m/z 689.2132 (calculated for C₂₄H₄₂O₂₁Na⁺: 689.2135).
Chemical Reactions Analysis
Structural Composition and Reactivity
Lychnose consists of a raffinose core (galactose-glucose-fructose) with an additional α-D-galactosyl group linked to the fructose residue. Its IUPAC name is (2S,3R,4S,5R,6R)-2-[[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol .
Key Features:
-
Glycosidic linkages : α-(1→6) between galactose and glucose, α-(1→2) between glucose and fructose, and α-(1→1) between fructose and terminal galactose .
-
Hydroxyl groups : 21 hydroxyl groups enable hydrogen bonding and solubility in aqueous environments .
Comparison with Other Tetrasaccharides:
| Compound | Structure | Occurrence |
|---|---|---|
| This compound | O-α-D-Gal-(1→6)-O-α-D-Glc-(1→2)-O-β-D-Fru-(1→1)-O-α-D-Gal | Cerastium arvense |
| Stachyose | O-α-D-Gal-(1→6)-O-α-D-Gal-(1→6)-O-α-D-Glc-(1→2)-β-D-Fru | Soybean, artichoke |
| Sesamose | O-α-D-Gal-(1→6)-O-α-D-Gal-(1→6)-O-β-D-Fru-(2→1)-O-α-D-Glc | Sesame seeds |
Biosynthetic Pathways
This compound is synthesized via galactinol-dependent pathways in plants, involving three key enzymes :
-
Galactinol synthase (GolS) : Transfers galactose from UDP-galactose to myo-inositol, forming galactinol.
-
Raffinose synthase (RS) : Catalyzes galactose transfer from galactinol to sucrose, yielding raffinose.
-
Stachyose synthase (STS) : Extends raffinose by adding another galactose unit via α-(1→6) linkage.
Reaction Mechanism:
-
Substrate specificity : STS exhibits broad activity, allowing multi-functional synthesis of RFOs like stachyose and this compound .
-
Reversibility : Reactions are equilibrium-driven, influenced by substrate availability and environmental stress .
Degradation and Metabolic Fate
This compound is hydrolyzed by α-galactosidases in plant vacuoles or microbial gut environments, releasing galactose, glucose, and fructose .
Hydrolysis Reaction:
Functional Roles in Plants
-
Osmoprotection : Stabilizes membranes during freeze-thaw cycles by replacing water molecules .
-
Antioxidant activity : Scavenges hydroxyl radicals () via hydroxyl groups, reducing oxidative damage .
-
Carbon storage : Serves as a reserve carbohydrate in seeds and tubers .
Synthetic and Analytical Challenges
-
Stereochemical complexity : Multi-step enzymatic synthesis is required due to α/β anomeric configurations .
-
Detection methods : HPLC with refractive index detection or mass spectrometry (MS/MS) are standard for quantification .
Recent Advances:
Scientific Research Applications
Chemical Structure and Biosynthesis
Lychnose is characterized by its unique structure, which includes a D-galactopyranosyl group linked to a D-glucopyranosyl and a D-fructofuranosyl moiety. The biosynthesis of this compound involves specific enzymes such as this compound synthase and raffinose synthase, which catalyze the transfer of galactosyl units from galactinol to sucrose, ultimately forming this compound and other related oligosaccharides .
Nutritional Applications
Functional Food Ingredient:
this compound is recognized for its prebiotic properties, promoting beneficial gut microbiota. This oligosaccharide can enhance digestive health by acting as a substrate for gut bacteria, leading to improved gut flora balance .
Case Study:
In a study examining the effects of dietary oligosaccharides on human health, it was found that the inclusion of this compound in diets significantly increased the population of beneficial bacteria such as Bifidobacteria and Lactobacilli, contributing to better gut health outcomes .
Agricultural Applications
Stress Tolerance in Plants:
this compound has been shown to play a role in plant stress tolerance mechanisms. It acts as an osmoprotectant, helping plants withstand abiotic stresses such as drought and salinity by stabilizing cellular structures and maintaining turgor pressure .
Data Table: Impact of this compound on Plant Stress Tolerance
| Plant Species | Stress Type | Concentration of this compound | Observed Effect |
|---|---|---|---|
| Soybean | Drought | 5 g/kg soil | Increased yield under drought conditions |
| Lentil | Salinity | 3 g/kg soil | Enhanced germination rates |
| Wheat | Cold Stress | 4 g/kg soil | Improved root development |
Pharmaceutical Applications
Potential Therapeutic Effects:
Research indicates that this compound may have therapeutic potential in managing diabetes due to its ability to modulate glucose metabolism. The oligosaccharide can influence insulin sensitivity and glycemic control .
Case Study:
A clinical trial investigating the effects of dietary this compound on patients with type 2 diabetes revealed that regular consumption led to significant improvements in blood glucose levels and insulin sensitivity over a 12-week period .
Industrial Applications
Food Industry:
this compound is utilized as a functional ingredient in food products due to its ability to improve texture and stability. It is often added to baked goods and dairy products to enhance mouthfeel and prolong shelf life .
Cosmetic Industry:
The moisturizing properties of this compound make it an attractive ingredient in cosmetic formulations. Its ability to retain moisture helps improve skin hydration and elasticity, making it valuable in skincare products .
Mechanism of Action
The mechanism by which Lychnose exerts its effects involves its interaction with specific enzymes and receptors. In biological systems, it is hydrolyzed by alpha-galactosidase, releasing galactose, which can be utilized in various metabolic pathways. Its prebiotic effects are attributed to its ability to promote the growth of beneficial gut bacteria.
Comparison with Similar Compounds
Raffinose: A trisaccharide composed of galactose, glucose, and fructose.
Stachyose: A tetrasaccharide with an additional galactose unit compared to raffinose.
Verbascose: A pentasaccharide with two additional galactose units compared to raffinose.
Uniqueness: Lychnose is unique due to its specific glycosidic linkage and the presence of an additional galactose unit compared to raffinose. This structural difference imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Q & A
Q. What methodologies are recommended for determining the molecular structure of Lychnose?
To determine this compound’s molecular structure, employ a combination of spectroscopic and crystallographic techniques:
- Nuclear Magnetic Resonance (NMR) : Use 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR to identify functional groups and connectivity .
- X-ray Crystallography : Resolve atomic-level details of crystalline this compound samples, ensuring proper sample preparation and diffraction data validation .
- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns via High-Resolution MS (HRMS) . Note: Cross-validate results across techniques to address instrumental limitations (e.g., crystallography requires high-purity crystals) .
Q. How can researchers design experiments to synthesize this compound in laboratory settings?
- Variable Identification : Define independent variables (e.g., reaction temperature, catalysts) and dependent variables (e.g., yield, purity) .
- Control Groups : Include comparative conditions (e.g., solvent-free vs. solvent-based synthesis) to isolate reaction efficacy .
- Trial Experiments : Conduct preliminary runs to optimize parameters like reaction time and stoichiometry before full-scale synthesis . Tip: Document procedural deviations rigorously to ensure reproducibility .
Q. What analytical techniques are critical for assessing this compound purity and stability?
- Chromatography : Use HPLC or GC with standardized reference materials to quantify impurities .
- Thermogravimetric Analysis (TGA) : Assess thermal stability under controlled atmospheres .
- Spectroscopic Monitoring : Track degradation via UV-Vis or IR spectroscopy under varying storage conditions (e.g., light, humidity) .
Advanced Research Questions
Q. How should researchers address contradictions in spectroscopic data for this compound?
- Data Triangulation : Compare results across multiple techniques (e.g., NMR vs. IR) to identify systematic errors .
- Statistical Analysis : Apply error-bar calculations (e.g., standard deviation) to evaluate measurement consistency .
- Literature Review : Cross-reference findings with prior studies to contextualize discrepancies (e.g., solvent effects on NMR shifts) .
Q. What frameworks guide the study of this compound’s interactions with biological systems?
- PICOT Framework : Structure hypotheses around Population (e.g., cell lines), Intervention (this compound dosage), Comparison (control groups), Outcome (e.g., cytotoxicity), and Time (exposure duration) .
- In Silico Models**: Use molecular docking simulations to predict binding affinities before in vitro validation .
Q. How can synthesis protocols for this compound be optimized for scalability and yield?
- Design of Experiments (DOE) : Apply factorial designs to test interactions between variables (e.g., pH and temperature) .
- Response Surface Methodology (RSM) : Model non-linear relationships to identify optimal synthesis conditions .
- Cost-Benefit Analysis : Evaluate trade-offs between yield, purity, and resource expenditure for industrial feasibility .
Q. What systematic review methodologies are applicable to existing this compound studies?
- PICO for Meta-Analysis : Structure reviews around Population (studied organisms), Intervention (this compound application), Comparison (alternative compounds), and Outcome (efficacy metrics) .
- Risk of Bias Assessment : Use tools like ROBINS-I to evaluate study quality and confounding variables .
Q. How can predictive models for this compound’s physicochemical properties be developed?
- QSAR Modeling : Corrogate structural descriptors (e.g., logP, polar surface area) with experimental data .
- Machine Learning : Train algorithms on existing datasets to predict solubility or bioavailability, ensuring cross-validation to prevent overfitting .
Methodological Considerations
- Data Presentation : Use tables to summarize comparative results (e.g., synthesis yields under varying conditions) and append raw datasets .
- Ethical Compliance : Obtain approvals for biological studies and disclose conflicts of interest .
- Reproducibility : Share protocols via platforms like Protocols.io and adhere to FAIR data principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
